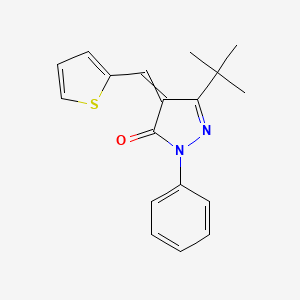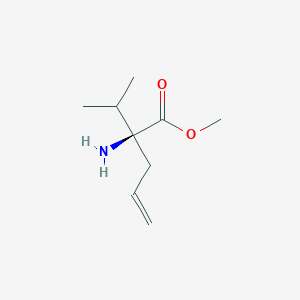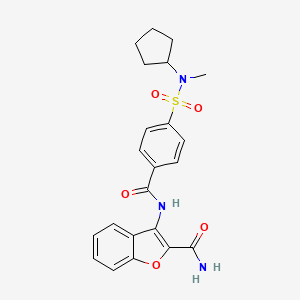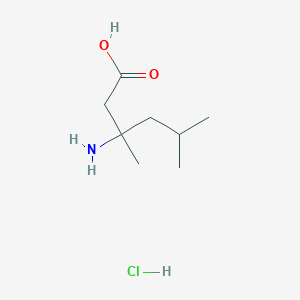![molecular formula C20H16N4O4S2 B3010869 N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide CAS No. 923147-61-9](/img/structure/B3010869.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide is a synthetic compound that combines thiazole and sulfonamide groups. These groups are known for their antibacterial activity .
Synthesis Analysis
The compound was synthesized by combining the appropriate precursors. The yield was 58%, and its structure was confirmed using techniques such as NMR and mass spectrometry .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, a nitro group, and a pyridine moiety. The compound’s 1H NMR and 13C NMR spectra provide insights into its chemical environment .
Chemical Reactions Analysis
The compound’s chemical reactions involve interactions with other molecules, potentially leading to its antibacterial activity. Further studies are needed to explore its reactivity with various functional groups .
Physical and Chemical Properties Analysis
The compound has a melting point of 236–238°C. Its solubility, stability, and other physical properties need further investigation .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of related compounds, emphasizing their structural and chemical properties. For example, Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of related compounds and studied their fluorescence properties and anticancer activity (Vellaiswamy & Ramaswamy, 2017).
Structural Analysis and Molecular Interactions
- Studies on thiophene derivatives, like the one by Bettencourt‐Dias, Viswanathan, and Ruddy (2005), have focused on understanding the packing structure and intermolecular forces, providing insights into the molecular interactions of similar compounds (Bettencourt‐Dias, Viswanathan, & Ruddy, 2005).
Antimicrobial Applications
- Kumar et al. (2020) synthesized ligand complexes with metal and evaluated their antimicrobial activity, highlighting the potential use of similar compounds in combating microbial infections (Kumar, Singh, Agarwal, & Kumar, 2020).
Applications in Antibiotics Synthesis
- Hughes, Thompson, Alcaraz, and Moody (2005) described the total synthesis of a thiopeptide antibiotic, demonstrating the role of thiophene and pyridine derivatives in the development of antibiotics (Hughes, Thompson, Alcaraz, & Moody, 2005).
Dye Synthesis and Biological Activity
- Khalifa, Abdel‐Hafez, Gobouri, and Kobeasy (2015) explored the synthesis of novel heterocyclic compounds for dyeing polyester fibers, also evaluating their antioxidant and antitumor activities. This indicates potential applications in creating bioactive fabrics (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Novel Synthetic Methods
- Research like that by Zhong Bo-hua (2012) has focused on developing new synthetic methods for related compounds, aiming for economical and environmentally friendly processes (Zhong Bo-hua, 2012).
Removal of Industrial Waste
- Zargoosh, Sohrabi, Abdolmaleki, and Firouz (2015) developed a magnetic nanoadsorbent using similar compounds for the removal of heavy metals like Zn2+ and Cd2+ from industrial wastes, showcasing environmental applications (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).
Anticancer Studies
- Studies have also been conducted on the anticancer properties of related compounds. For instance, Kamal et al. (2014) evaluated the cytotoxic activity of certain compounds against human cancer cell lines (Kamal, Ashraf, Khan, Nimbarte, Faazil, Reddy, & Taj, 2014).
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor activities .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Result of Action
For instance, some thiazole derivatives have been found to have antimicrobial, antifungal, antiviral, and antitumor activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S2/c1-2-28-14-3-4-15-17(11-14)30-20(22-15)23(12-13-7-9-21-10-8-13)19(25)16-5-6-18(29-16)24(26)27/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYYFXKAIMOHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(dimethylamino)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3010788.png)
![N-(4-methylbenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B3010791.png)
![ethyl 2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3010792.png)


![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetate](/img/structure/B3010798.png)



![(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3010806.png)
![6-(4-methoxyphenethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3010807.png)

